Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-
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Overview
Description
Z-1,2-cis-2-aminocyclohexanecarboxylic acid: is a compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a specialty product often used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Z-1,2-cis-2-aminocyclohexanecarboxylic acid typically involves the reaction of cis-2-amino-1-cyclohexanecarboxylic acid with benzyl chloroformate . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: : Industrial production methods for Z-1,2-cis-2-aminocyclohexanecarboxylic acid are not widely documented.
Chemical Reactions Analysis
Types of Reactions: : Z-1,2-cis-2-aminocyclohexanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Z-1,2-cis-2-aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
cis-2-aminocyclohexanecarboxylic acid: A closely related compound with similar structural features.
trans-2-aminocyclohexanecarboxylic acid: Another isomer with different spatial arrangement of atoms.
Uniqueness: : Z-1,2-cis-2-aminocyclohexanecarboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules . This stereochemistry can result in different biological activities and applications compared to its isomers.
Properties
Molecular Formula |
C30H38N2O8 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1S,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C15H19NO4/c2*17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h2*1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t2*12-,13+/m10/s1 |
InChI Key |
ZLQCKFMHLYXOCB-LIPFMWGZSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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